3,3-Diethyloxane-2,6-dione

Description

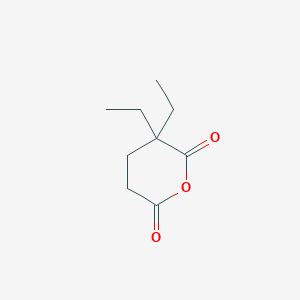

3,3-Diethyloxane-2,6-dione is a cyclic diketone derivative characterized by a six-membered oxane ring with two ketone groups at positions 2 and 6, and two ethyl substituents at position 2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The ethyl groups at position 3 likely enhance steric effects and lipophilicity compared to simpler diones, influencing reactivity and solubility .

Properties

CAS No. |

143096-21-3 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3,3-diethyloxane-2,6-dione |

InChI |

InChI=1S/C9H14O3/c1-3-9(4-2)6-5-7(10)12-8(9)11/h3-6H2,1-2H3 |

InChI Key |

GBRQDTCDGAOVHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)OC1=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Benzyloxane-2,6-dione (CAS: 112635-23-1)

Ergostane-3,6-dione and Stigmastane-3,6-dione

- Molecular Formulas : C₂₈H₄₄O₂ (ergostane) and C₂₉H₄₆O₂ (stigmastane)

- Key Features : Steroid-derived diketones with fused tetracyclic backbones. These compounds are identified in plant extracts (e.g., rice straw) and participate in sterol biosynthesis pathways.

Cyclohexane-1,2-diones (e.g., Camphorquinone)

- Molecular Formula: C₁₀H₁₄O₂ (camphorquinone)

- Key Features: Bicyclic diketones with rigid fused-ring systems. Camphorquinone exhibits strong UV absorption and is used as a photoinitiator in dental resins.

- Applications : Key in photopolymerization and organic electronics .

Functional Analogues

Benzoacridine-5,6-dione Derivatives

- Key Features: Fused aromatic systems with two ketone groups. These compounds exhibit strong antiproliferative activity (IC₅₀: 5.4–47.99 μM in MCF-7 cells) due to their ortho-quinone moieties, which generate reactive oxygen species (ROS) .

- Synthesis : Formed via nucleophilic attack on intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, with steric hindrance influencing product distribution .

Purine-2,6-dione Derivatives (e.g., Etophylline)

- Molecular Formula : C₉H₁₂N₄O₃ (Etophylline)

- Key Features : Xanthine-based diones with vasodilatory and antiasthmatic properties. Derivatives like 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-purine-2,6-dione show significant pulmonary vasodilation (e.g., compound 8 with dichloro substituents, surpassing standard drug Cilostazol) .

- Synthesis : Prepared via reactions of theophylline with chloroacetyl chloride and piperazine, followed by functionalization with aromatic amines .

Data Tables

Table 1: Structural and Functional Comparison of Dione Derivatives

Table 2: Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.